molecular formula C21H22N4O3 B2839507 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 838893-69-9

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2839507
CAS No.: 838893-69-9
M. Wt: 378.432
InChI Key: HCZKFUICEPUIEE-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound known for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a pyrido[1,2-a]pyrimidine core, making it a subject of interest for researchers exploring new pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the condensation of appropriate pyrimidine and pyridine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a halogenated intermediate.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formylation: The final step involves the formylation of the compound to introduce the aldehyde group, often using formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders, cardiovascular diseases, and cancer.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain adrenergic receptors, influencing signal transduction pathways and cellular responses. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, also containing a piperazine moiety.

    Urapidil: An antihypertensive agent with a similar structural framework.

Uniqueness

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its unique combination of a methoxyphenyl group and a pyrido[1,2-a]pyrimidine core, which may confer distinct pharmacological properties and therapeutic potential compared to other compounds in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-7-8-19-22-20(16(14-26)21(27)25(19)13-15)24-11-9-23(10-12-24)17-5-3-4-6-18(17)28-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKFUICEPUIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=CC=C4OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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